molecular formula C19H24N2O2S B11336466 N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Cat. No.: B11336466
M. Wt: 344.5 g/mol
InChI Key: WRQSFQBHCFIWED-UHFFFAOYSA-N
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Description

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a tert-butyl group, a tetrahydrobenzothiazole ring, and a methoxybenzamide moiety

Preparation Methods

The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzothiazole ring. This can be achieved through the reaction of an ortho-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the benzothiazole intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways, affecting cellular processes.

    Modulation of Receptors: The compound may interact with cell surface receptors, influencing signal transduction pathways.

    Antioxidant Activity: Its structure allows it to scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C19H24N2O2S/c1-19(2,3)13-8-9-15-16(11-13)24-18(20-15)21-17(22)12-6-5-7-14(10-12)23-4/h5-7,10,13H,8-9,11H2,1-4H3,(H,20,21,22)

InChI Key

WRQSFQBHCFIWED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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